![molecular formula C24H17ClN2OS2 B2827918 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866865-49-8](/img/no-structure.png)
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C24H17ClN2OS2 and its molecular weight is 448.98. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinazolinone derivatives have been synthesized and explored for various biological activities. For instance, the synthesis of new 3H-quinazolin-4-one derivatives has demonstrated antimicrobial activity, highlighting their potential as antimicrobial agents. These derivatives have been synthesized through reactions involving different precursors and conditions, leading to compounds with potential applications in treating microbial infections (Saleh et al., 2004).
Antimicrobial and Antioxidant Potentials
Further research into quinazolinone derivatives has uncovered their antimicrobial and antioxidant potentials. A series of synthesized quinazolinone compounds showed potent inhibitory action against various bacterial strains and significant antioxidant potential, suggesting their use in developing new antimicrobial and antioxidant therapies (Kumar et al., 2011).
Anticancer Activities
The anticancer activities of quinazolinone derivatives have also been a major area of research. Studies have synthesized and tested quinazolinone compounds against cancer cell lines, revealing some derivatives with promising anticancer properties. This research opens pathways for developing new anticancer drugs based on quinazolinone structures (Abuelizz et al., 2017).
Anti-Inflammatory and Analgesic Properties
Quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic properties. Compounds in this category have shown significant activity in preclinical models, suggesting their potential as new anti-inflammatory and analgesic agents. This highlights the versatility of quinazolinone derivatives in addressing a wide range of therapeutic needs (Rajput & Singhal, 2013).
Molecular Docking and Activity Modeling
Quinazolinone derivatives have been subjects of molecular docking and activity modeling studies to understand their interactions with biological targets. These studies help in the rational design of quinazolinone-based drugs with optimized efficacy and specificity for various therapeutic targets, including enzymes and receptors involved in disease pathways (Ahmed et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 3-chloroaniline with 4-methylbenzyl isothiocyanate to form the intermediate 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1,3-thiazolidine-2-thione. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "3-chloroaniline", "4-methylbenzyl isothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 3-chloroaniline with 4-methylbenzyl isothiocyanate in the presence of a base such as triethylamine to form 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1,3-thiazolidine-2-thione.", "Step 2: Reaction of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1,3-thiazolidine-2-thione with 2-aminobenzoic acid in the presence of a base such as potassium carbonate to form 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |
Número CAS |
866865-49-8 |
Nombre del producto |
3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |
Fórmula molecular |
C24H17ClN2OS2 |
Peso molecular |
448.98 |
Nombre IUPAC |
3-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H17ClN2OS2/c1-15-9-11-16(12-10-15)14-26-22-21(17-5-4-6-18(25)13-17)30-24(29)27(22)20-8-3-2-7-19(20)23(26)28/h2-13H,14H2,1H3 |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2827836.png)
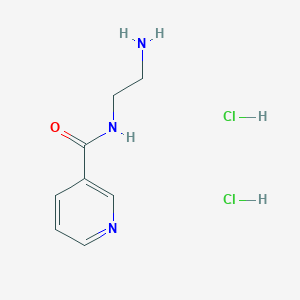
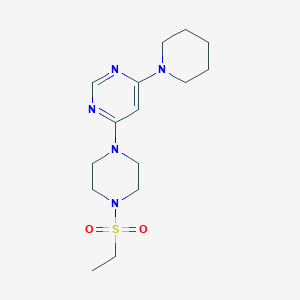

![3-(4-methoxyphenyl)-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2827842.png)
![6,8-Dichloro-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2827843.png)
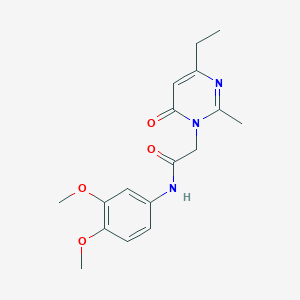
![7-Butyl-8-[[4-(3-chlorophenyl)-1-piperazinyl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2827846.png)
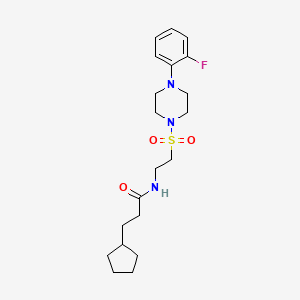
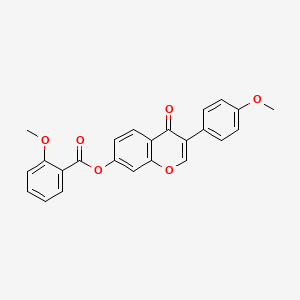
![5-(Tert-butoxycarbonyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2827854.png)
![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2827855.png)
![4-Chloro-2-iodofuro[3,2-c]pyridine](/img/structure/B2827858.png)